4-(2-Hydroxyethoxy)benzaldehyde

Catalog No.
S704621
CAS No.
22042-73-5
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Hydroxyethoxy)benzaldehyde

CAS Number

22042-73-5

Product Name

4-(2-Hydroxyethoxy)benzaldehyde

IUPAC Name

4-(2-hydroxyethoxy)benzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4,7,10H,5-6H2

InChI Key

VCDGTEZSUNFOKA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)OCCO

Canonical SMILES

C1=CC(=CC=C1C=O)OCCO

The exact mass of the compound 4-(2-Hydroxyethoxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2-Hydroxyethoxy)benzaldehyde is an aromatic compound characterized by the presence of a benzaldehyde moiety substituted with a hydroxyethoxy group. Its chemical formula is C9H10O3C_9H_{10}O_3, and it has a molecular weight of approximately 166.18 g/mol. This compound appears as a white to light yellow crystalline powder and has a melting point ranging from 38.0 to 44.0 °C . The compound is also known by its CAS Registry Number, 22042-73-5.

Typical of aldehydes and ethers. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols.
  • Condensation Reactions: It can react with amines to form imines or with other aldehydes in condensation reactions.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight its reactivity, making it useful in organic synthesis .

Several methods have been reported for the synthesis of 4-(2-Hydroxyethoxy)benzaldehyde:

  • Direct Substitution: The compound can be synthesized through the reaction of hydroxybenzaldehyde with 2-bromoethanol in the presence of hydrochloric acid or methyl iodide .
  • Ethanolysis: Another method involves the ethanolysis of benzaldehyde derivatives, which can yield various hydroxyalkyl-substituted benzaldehydes.
  • O-Hydroxyethylation: This method entails the introduction of the hydroxyethoxy group onto a phenolic compound followed by oxidation to form the aldehyde functional group .

These methods provide versatile pathways for synthesizing this compound depending on available starting materials and desired yields.

4-(2-Hydroxyethoxy)benzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
  • Flavoring and Fragrance Industry: Due to its aromatic properties, it may be used in flavoring agents or fragrances.
  • Material Science: Its derivatives can be utilized in polymer chemistry and material science for developing novel materials with specific properties .

Interaction studies involving 4-(2-Hydroxyethoxy)benzaldehyde primarily focus on its reactivity with biological molecules and its role as a potential ligand in coordination chemistry. Research indicates that compounds with similar functional groups can interact with proteins or enzymes, potentially influencing their activity. Further studies could elucidate specific interactions relevant to medicinal chemistry and biochemistry .

Several compounds exhibit structural similarities to 4-(2-Hydroxyethoxy)benzaldehyde, including:

  • 2-(2-Hydroxyethoxy)benzaldehyde: This compound features a hydroxyethoxy group at a different position on the benzene ring, which may alter its reactivity and biological activity.
  • Benzaldehyde: The parent compound without substitutions serves as a baseline for comparing reactivity and properties.
  • 4-Hydroxybenzaldehyde: This compound has a hydroxyl group instead of a hydroxyethoxy group, which may influence solubility and hydrogen bonding capabilities.
Compound NameStructure TypeUnique Features
4-(2-Hydroxyethoxy)benzaldehydeAromatic aldehydeHydroxyethoxy substitution enhances solubility
2-(2-Hydroxyethoxy)benzaldehydeAromatic aldehydeDifferent substitution pattern affects reactivity
BenzaldehydeSimple aromatic aldehydeBaseline for comparison
4-HydroxybenzaldehydeAromatic aldehydeHydroxyl group instead of hydroxyethoxy

This comparison illustrates how variations in substituents influence the chemical behavior and potential applications of these compounds. Each compound's unique characteristics make them suitable for different applications in organic synthesis and material science.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22042-73-5

Wikipedia

4-(2-Hydroxyethoxy)benzaldehyde

General Manufacturing Information

Benzaldehyde, 4-(2-hydroxyethoxy)-: ACTIVE

Dates

Last modified: 08-15-2023

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